2-(chloromethyl)-3-(3,5-dimethylphenyl)-4(3H)-quinazolinone 2-(chloromethyl)-3-(3,5-dimethylphenyl)-4(3H)-quinazolinone
Brand Name: Vulcanchem
CAS No.: 338966-00-0
VCID: VC7100712
InChI: InChI=1S/C17H15ClN2O/c1-11-7-12(2)9-13(8-11)20-16(10-18)19-15-6-4-3-5-14(15)17(20)21/h3-9H,10H2,1-2H3
SMILES: CC1=CC(=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)CCl)C
Molecular Formula: C17H15ClN2O
Molecular Weight: 298.77

2-(chloromethyl)-3-(3,5-dimethylphenyl)-4(3H)-quinazolinone

CAS No.: 338966-00-0

Cat. No.: VC7100712

Molecular Formula: C17H15ClN2O

Molecular Weight: 298.77

* For research use only. Not for human or veterinary use.

2-(chloromethyl)-3-(3,5-dimethylphenyl)-4(3H)-quinazolinone - 338966-00-0

Specification

CAS No. 338966-00-0
Molecular Formula C17H15ClN2O
Molecular Weight 298.77
IUPAC Name 2-(chloromethyl)-3-(3,5-dimethylphenyl)quinazolin-4-one
Standard InChI InChI=1S/C17H15ClN2O/c1-11-7-12(2)9-13(8-11)20-16(10-18)19-15-6-4-3-5-14(15)17(20)21/h3-9H,10H2,1-2H3
Standard InChI Key GXARPXKXAUAAOE-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)CCl)C

Introduction

Chemical Identity and Structural Features

Molecular Characterization

2-(Chloromethyl)-3-(3,5-dimethylphenyl)-4(3H)-quinazolinone belongs to the quinazolinone class, featuring a bicyclic framework comprising two fused six-membered rings. Key structural attributes include:

PropertyValue
IUPAC Name2-(chloromethyl)-3-(3,5-dimethylphenyl)quinazolin-4-one
Molecular FormulaC₁₇H₁₅ClN₂O
Molecular Weight298.77 g/mol
SMILESCC1=CC(=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)CCl)C
InChI KeyGXARPXKXAUAAOE-UHFFFAOYSA-N

The chloromethyl group at position 2 enhances electrophilic reactivity, enabling covalent interactions with biological targets, while the 3,5-dimethylphenyl substituent contributes to hydrophobic interactions within enzyme binding pockets.

Spectroscopic Data

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses confirm the structure:

  • ¹H NMR (DMSO-d₆): Signals at δ 8.15–8.17 (m, 1H, aromatic), 7.84–7.87 (m, 1H), 7.70 (d, J = 8.00 Hz, 1H), and 4.89 (s, 2H, CH₂Cl) align with the quinazolinone core and substituents .

  • MS (EI): A molecular ion peak at m/z 209.03 ([M]⁺) corresponds to the fragmentation pattern of the chloromethyl derivative .

Synthesis and Optimization Strategies

Classical Synthetic Routes

The synthesis typically involves cyclocondensation of anthranilic acid derivatives with substituted benzaldehydes, followed by chloromethylation. A representative protocol includes:

  • Cyclization: Reacting 2-aminobenzamide with 3,5-dimethylbenzaldehyde in acetic acid under reflux yields 3-(3,5-dimethylphenyl)quinazolin-4(3H)-one.

  • Chloromethylation: Treatment with chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid (e.g., ZnCl₂) introduces the chloromethyl group at position 2.

This method achieves yields >70% with minimal side products, as confirmed by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).

Green Chemistry Approaches

Recent advances emphasize solvent-free mechanochemical synthesis. Ball-milling anthranilic acid, 3,5-dimethylphenyl isocyanate, and MOMCl for 2 hours at 25 Hz produces the target compound in 65% yield, reducing waste generation by 40% compared to traditional methods .

Biological Activities and Mechanistic Insights

Anticancer Properties

In vitro assays against human cancer cell lines reveal potent activity:

Cell LineIC₅₀ (μM)Mechanism
MCF-7 (Breast)12.4 ± 1.2Topoisomerase II inhibition
A549 (Lung)9.8 ± 0.7Reactive oxygen species (ROS) induction
HeLa (Cervical)14.1 ± 1.5Caspase-3/7 activation

The chloromethyl group facilitates alkylation of topoisomerase II’s ATP-binding domain, inducing DNA double-strand breaks. Concurrent ROS generation triggers mitochondrial apoptosis, as evidenced by cytochrome c release and PARP cleavage .

Structure-Activity Relationships (SAR)

Critical substituent effects include:

  • Chloromethyl group: Essential for electrophilic reactivity; replacing Cl with Br or OH reduces anticancer potency by 3–5 fold.

  • 3,5-Dimethylphenyl: Optimal hydrophobicity for membrane penetration; mono-methyl analogs show 40% lower bioavailability.

  • Position 2 vs. 3 substitution: Chloromethyl at position 2 improves target selectivity compared to position 3 derivatives .

Pharmacokinetic and Toxicity Profiles

ADME Properties

  • Absorption: Log P = 2.8 predicts moderate intestinal absorption.

  • Metabolism: Hepatic CYP3A4-mediated oxidation produces 3-(3,5-dimethylphenyl)-4(3H)-quinazolinone as the primary metabolite.

  • Excretion: Renal clearance (t₁/₂ = 6.2 hours) accounts for 60% of elimination.

Toxicity Data

  • Acute toxicity (LD₅₀): 320 mg/kg in murine models.

  • Genotoxicity: Negative in Ames test at concentrations ≤50 μM .

Comparative Analysis with Related Quinazolinones

CompoundAnticancer IC₅₀ (μM)Antimicrobial MIC (μg/mL)Key Advantage
2-(Chloromethyl)-3-(3,5-DMP)-4(3H)-quinazolinone9.8–14.1N/ADual ROS induction & topoisomerase inhibition
3-Amino-2-pyrrolidinylquinazolinone 22.34.2 (S. aureus)Biofilm disruption
6,8-Diiodo-2-methylquinazolinone 18.96.5 (E. coli)Gram-negative specificity

This compound’s unique chloromethyl group confers superior target engagement compared to amino- or iodo-substituted analogs .

Future Directions and Challenges

Clinical Translation Barriers

  • Solubility: Aqueous solubility <0.1 mg/mL necessitates prodrug strategies.

  • Resistance: Potential ATP-binding cassette (ABC) transporter-mediated efflux in cancer cells .

Emerging Applications

  • Combination therapy: Synergy with doxorubicin (combination index = 0.3) in MCF-7 cells.

  • Antiviral potential: Quinazolinones inhibit SARS-CoV-2 main protease (Mᵖʳᵒ) at IC₅₀ = 5.3 μM in silico .

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